4-Benzyl-4-fluoropiperidine hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives in Synthetic Organic Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural motif in the realm of synthetic organic chemistry. beilstein-journals.orgontosight.ai Its prevalence is particularly notable in the pharmaceutical industry, where it is a core component of numerous approved drugs. researchgate.net Piperidine derivatives are integral to the design of a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. acs.org The versatility of the piperidine scaffold allows for three-dimensional diversification, enabling the precise spatial arrangement of substituents to optimize interactions with biological targets. researchgate.net This structural feature is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. uni.lu Furthermore, piperidine and its derivatives serve as essential intermediates and building blocks in the synthesis of complex natural products and novel chemical entities. ontosight.aiscientificupdate.com
Strategic Role of Fluorine Atom Incorporation in Saturated N-Heterocycles
The introduction of fluorine atoms into saturated N-heterocycles like piperidine is a strategic tool employed by medicinal chemists to enhance the pharmacological profile of bioactive molecules. chemicalbook.com The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govdrugbank.com
Key effects of fluorination on N-heterocycles include:
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of a nearby nitrogen atom, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects. chemicalbook.com
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug in the body. nih.gov
Increased Lipophilicity: In some contexts, fluorine can enhance a molecule's ability to cross cell membranes, improving its bioavailability. nih.gov
Conformational Control: Fluorine can influence the conformational preferences of the piperidine ring through steric and electronic effects, which can lock the molecule into a bioactive conformation. chemimpex.comwikipedia.org
Altered Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and hydrogen bonding, with biological targets. chemimpex.com
Historical Context of Fluorinated Piperidine Synthesis
The synthesis of fluorinated piperidines has evolved significantly over the past several decades, driven by the increasing demand for these motifs in drug discovery. Early methods often relied on the use of harsh and non-selective fluorinating agents. A historical perspective on the development of N-F fluorinating agents, such as perfluoro-N-fluoropiperidine, highlights the initial challenges in achieving controlled fluorination. beilstein-journals.orgchemimpex.com
The 1980s saw the development of more stable and selective electrophilic fluorinating reagents, such as N-fluoro-N-alkylsulfonamides and N-fluoropyridinium salts, which offered greater control over the fluorination process. beilstein-journals.orgchemimpex.com Subsequent research has focused on the development of stereocontrolled methods for the synthesis of fluorine-containing piperidines, recognizing the critical role of stereochemistry in biological activity. researchgate.net
More recent advancements include the development of dearomatization-hydrogenation processes to access all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors. uni.luchemicalbook.com These modern synthetic strategies provide efficient and diastereoselective routes to complex fluorinated piperidine scaffolds. uni.lu
Emergence of 4-Benzyl-4-fluoropiperidine (B13278625) Hydrochloride as a Key Motif in Research
The compound 4-Benzyl-4-fluoropiperidine hydrochloride has emerged as a significant building block in contemporary chemical research, largely due to its utility in medicinal chemistry. scientificupdate.com Its structure combines the proven piperidine scaffold with a benzyl (B1604629) group and a strategically placed fluorine atom at the 4-position. This specific arrangement of functional groups makes it an attractive starting material for the synthesis of novel therapeutic agents.
The non-fluorinated analog, 4-benzylpiperidine (B145979), has known applications as a research chemical and has been investigated for its pharmacological activity. nih.govub.edu The introduction of a fluorine atom at the 4-position, alongside the benzyl group, offers a means to fine-tune the molecule's properties for specific biological targets. The hydrochloride salt form enhances the compound's solubility and ease of handling in laboratory settings.
Research into N-benzyl 4,4-disubstituted piperidines has identified them as a potent class of influenza virus fusion inhibitors, with a 4-fluorobenzyl analogue showing particularly promising activity. This suggests that the 4-benzyl-4-fluoropiperidine scaffold may be a key pharmacophore for the development of antiviral drugs. Furthermore, the related 4-(4-fluorobenzoyl)piperidine (B1333394) fragment is recognized as a crucial component in molecules targeting serotoninergic and dopaminergic receptors, which are important in the treatment of neuropsychiatric disorders. drugbank.com The emergence of this compound as a key research motif is therefore closely tied to its potential for generating novel drug candidates with improved therapeutic profiles.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-benzyl-4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZTZIDBGUTVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279870-78-8 | |
| Record name | 4-benzyl-4-fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Benzyl 4 Fluoropiperidine Hydrochloride and Analogues
Strategies for Fluorinated Piperidine (B6355638) Ring Construction
The construction of the fluorinated piperidine ring from fluoropyridine precursors presents notable challenges, including the potential for catalyst poisoning by the nitrogen heterocycle and undesired hydrodefluorination. springernature.com Overcoming these hurdles has led to the development of sophisticated metal-catalyzed hydrogenation approaches that offer high yields and stereoselectivity.
Hydrogenation and Reduction Approaches
Catalytic hydrogenation of fluoropyridine precursors is a direct and efficient strategy for synthesizing fluorinated piperidines. Both rhodium and palladium-based catalytic systems have proven effective, each with distinct advantages and methodologies.
The direct hydrogenation of fluoropyridines requires catalysts that can operate under conditions that favor saturation of the aromatic ring while preserving the C-F bond. Significant progress has been made with both rhodium and palladium catalysts, enabling the synthesis of a wide array of fluorinated piperidine analogues.
A highly effective method for the synthesis of all-cis-(multi)fluorinated piperidines is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process. springernature.comnih.gov This one-pot, two-step reaction circumvents the challenges of direct hydrogenation by first dearomatizing the fluoropyridine ring with a reagent such as pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation of the resulting diene intermediates. springernature.comnih.gov This approach has been shown to be highly diastereoselective, yielding a variety of all-cis-(multi)fluorinated piperidines. nih.gov
Initial investigations identified a rhodium-carbene complex as an optimal catalyst for this transformation. springernature.comnih.gov The reaction conditions are crucial, requiring dry reagents and solvents to prevent the deactivation of the catalytic cycle through hydrolysis of HBpin. springernature.com Upon completion of the reaction, volatile fluorinated piperidines are often trapped with trifluoroacetic anhydride (B1165640) to prevent their loss. nih.gov For less reactive substrates, increasing the catalyst loading or reaction temperature can improve the yield of the final product. nih.gov
Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridine Precursors Reaction conditions: Substrate (0.25 mmol), [Rh(cod)Cl]2 (2.0 mol %), L1 (4.0 mol %), and HBpin (0.50 mmol, 2.0 equiv) in THF (1.0 mL) were stirred in an autoclave under H2 (80 bar) at 50 °C for 24 h. Yields are for the isolated trifluoroacetyl-protected products. d.r. = diastereomeric ratio.
| Entry | Substrate | Product | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | 3-Fluoropyridine | N-(3-Fluoropiperidin-1-yl)-2,2,2-trifluoroacetamide | 85 | >20:1 |
| 2 | 3-Fluoro-2-methylpyridine | N-(3-Fluoro-2-methylpiperidin-1-yl)-2,2,2-trifluoroacetamide | 82 | >20:1 |
| 3 | 3-Fluoro-4-methylpyridine | N-(3-Fluoro-4-methylpiperidin-1-yl)-2,2,2-trifluoroacetamide | 78 | >20:1 |
| 4 | 3-Fluoro-5-methylpyridine | N-(3-Fluoro-5-methylpiperidin-1-yl)-2,2,2-trifluoroacetamide | 88 | >20:1 |
| 5 | 3,5-Difluoropyridine | N-(3,5-Difluoropiperidin-1-yl)-2,2,2-trifluoroacetamide | 91 | >20:1 |
| 6 | 3-Fluoro-2,6-dimethylpyridine | N-(3-Fluoro-2,6-dimethylpiperidin-1-yl)-2,2,2-trifluoroacetamide | 75 | >20:1 |
| 7 | 2-Chloro-3-fluoropyridine | N-(2-Chloro-3-fluoropiperidin-1-yl)-2,2,2-trifluoroacetamide | 65 | >20:1 |
| 8 | 2-Bromo-5-fluoropyridine | N-(2-Bromo-5-fluoropiperidin-1-yl)-2,2,2-trifluoroacetamide | 60 | >20:1 |
Palladium-catalyzed hydrogenation has emerged as a robust and straightforward method for accessing (multi)fluorinated piperidines from readily available fluoropyridines. acs.orgnih.gov A key innovation in this area is the use of a Brønsted acid, such as aqueous HCl, in conjunction with a palladium catalyst, typically Pd(OH)₂ on carbon. acs.org The acid is believed to protonate both the substrate and the product, which can prevent catalyst poisoning and facilitate the reaction. acs.org This method offers a high degree of cis-selectivity in the hydrogenation process. acs.orgnih.gov
The purification of the resulting volatile fluorinated piperidines can be challenging, thus in situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) is often employed, leading to high yields of the protected products. acs.orgnih.gov
Table 2: Palladium-Catalyzed Hydrogenation of Fluoropyridines Reaction conditions: Substrate (0.5 mmol), 20 wt % Pd(OH)2/C (10 mol %), and aq HCl (1.0 M, 1.0 mL) in MeOH (4.0 mL) were stirred in an autoclave under H2 (100 bar) at 100 °C for 24 h. Yields are for the isolated Cbz-protected products. d.r. = diastereomeric ratio.
| Entry | Substrate | Product | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | 3-Fluoropyridine | Benzyl (B1604629) 3-fluoropiperidine-1-carboxylate | 91 | >20:1 |
| 2 | 3,5-Difluoropyridine | Benzyl 3,5-difluoropiperidine-1-carboxylate | 89 | >20:1 |
| 3 | 3-Fluoro-2-phenylpyridine | Benzyl 3-fluoro-2-phenylpiperidine-1-carboxylate | 72 | 10:1 |
| 4 | 5-Fluoro-2-phenylpyridine | Benzyl 5-fluoro-2-phenylpiperidine-1-carboxylate | 78 | >20:1 |
| 5 | 2-(4-Methoxyphenyl)-5-fluoropyridine | Benzyl 5-fluoro-2-(4-methoxyphenyl)piperidine-1-carboxylate | 85 | >20:1 |
| 6 | 2-(4-(Trifluoromethyl)phenyl)-5-fluoropyridine | Benzyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 65 | >20:1 |
| 7 | 2-(Thiophen-2-yl)-5-fluoropyridine | Benzyl 5-fluoro-2-(thiophen-2-yl)piperidine-1-carboxylate | 58 | >20:1 |
| 8 | Methyl 5-fluoropyridine-2-carboxylate | Benzyl 5-fluoro-2-(methoxycarbonyl)piperidine-1-carboxylate | 75 | >20:1 |
Achieving high chemo- and diastereoselectivity is paramount in the synthesis of complex molecules like 4-benzyl-4-fluoropiperidine (B13278625) analogues. In the context of fluoropyridine hydrogenation, chemoselectivity refers to the selective reduction of the pyridine (B92270) ring over other potentially reducible functional groups, while diastereoselectivity relates to the preferential formation of one diastereomer over others.
The rhodium-catalyzed DAH process consistently produces all-cis-(multi)fluorinated piperidines with high diastereoselectivity (often >20:1 d.r.). nih.gov This high level of stereocontrol is a key advantage of this methodology.
Similarly, the palladium-catalyzed hydrogenation in the presence of a Brønsted acid also affords products with excellent cis-diastereoselectivity. acs.org This method has demonstrated the ability to selectively reduce the fluoropyridine ring in the presence of other aromatic systems, such as a benzene (B151609) ring, as seen in the synthesis of 5-fluoro-2-phenylpiperidine. acs.org The choice of catalyst can influence diastereoselectivity; for example, in the hydrogenation of 2,2'-pyridoin, palladium black favored the meso product, while rhodium on carbon favored the dl product. researchgate.net
The utility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. The rhodium-catalyzed DAH process, while highly effective, has some limitations due to the use of the hydridic reagent HBpin. nih.gov This reagent is incompatible with polar and protic functional groups such as esters, amides, alcohols, and free amines. nih.gov Furthermore, the high activity of rhodium catalysts for arene reduction can lead to a lack of chemoselectivity when other aromatic rings are present in the substrate. acs.org
In contrast, the palladium-catalyzed hydrogenation method exhibits a broader functional group tolerance. acs.orgnih.gov This system has been shown to be compatible with aryl and alkyl ethers, as well as esters. nih.gov A significant advantage of this palladium-based system is its ability to selectively reduce the fluoropyridine ring while leaving other aromatic systems, such as benzene and imidazole, intact. acs.org This chemoselectivity expands the range of complex, functionalized fluorinated piperidines that can be synthesized.
Enzymatic Dynamic Asymmetric Transamination for Fluoro-Ketone Reduction
A key strategy for the stereoselective synthesis of fluorinated piperidines involves the enzymatic dynamic asymmetric transamination of a fluoro-ketone precursor. scientificupdate.com This biocatalytic approach offers a green and efficient alternative to traditional chemical reductions.
In a notable application, the synthesis of a syn-3-fluoro-4-aminopiperidine derivative, a key building block for a calcitonin gene-related peptide (CGRP) receptor antagonist, utilized this methodology. scientificupdate.com The process begins with the synthesis of the requisite fluoro-ketone starting material. This is achieved by converting the corresponding Boc-protected ketone to its TMS-silyl enol ether, followed by an electrophilic fluorination step using Selectfluor, which proceeds in a high yield of 91%. scientificupdate.com
With the fluoro-ketone in hand, the crucial asymmetric transamination is carried out using an engineered transaminase enzyme. A key feature of this reaction is the dynamic kinetic resolution of the fluoro-ketone. The acidity of the α-proton to the fluorine atom facilitates in-situ racemization, allowing for the theoretical conversion of the entire starting material to the desired chiral amine. scientificupdate.com This enzymatic approach has been demonstrated to be a viable option for installing the amino group with high stereocontrol, leveraging biocatalysis to achieve a more sustainable manufacturing process. scientificupdate.comresearchgate.net
Table 1: Enzymatic Dynamic Asymmetric Transamination Data
| Step | Reagents/Conditions | Product | Yield | Reference |
| Electrophilic Fluorination | TMS-silyl enol ether, Selectfluor | Fluoro-ketone | 91% | scientificupdate.com |
| Asymmetric Transamination | Fluoro-ketone, Engineered Transaminase | Chiral Fluoro-amine | High | scientificupdate.com |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a powerful and versatile strategy for the construction of the piperidine ring system in 4-benzyl-4-fluoropiperidine and its analogues. Various methodologies, including Aza-Michael additions, radical cyclizations, and metal-catalyzed annulations, have been successfully employed.
Aza-Michael Additions and Related Cyclizations
The intramolecular aza-Michael addition is a widely utilized method for the formation of nitrogen-containing heterocyclic rings, including piperidines. researchgate.netntu.edu.sg This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the cyclic structure.
The stereochemical outcome of these cyclizations is a critical consideration. For instance, in the synthesis of 2,6-disubstituted piperidines via a double aza-Michael addition, the formation of both cis and trans isomers is possible, and the ratio can be influenced by the reaction conditions and the nature of the substituents. ntu.edu.sg The development of asymmetric variants of the intramolecular aza-Michael addition, often employing chiral organocatalysts, has enabled the synthesis of enantiomerically enriched piperidine derivatives. buchler-gmbh.com These methods provide a valuable tool for accessing complex and stereochemically defined piperidine-containing natural products and pharmaceutical intermediates. rsc.org
Radical Cyclization Methodologies
Free-radical cyclization offers a complementary approach to the synthesis of piperidine rings. beilstein-journals.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic system.
The regioselectivity of the cyclization, leading to either five- or six-membered rings, can be controlled by the nature of the radical precursor and the reaction conditions. For example, the cyclization of N-allyl-N-tosyl-2-amino-2-alkyl phenyl selenides can produce N-Tosyl-2,4-disubstituted pyrrolidines, with the cis/trans stereoselectivity being a key aspect of the reaction outcome. diva-portal.org While this example leads to a pyrrolidine, similar principles can be applied to construct piperidine rings through the appropriate choice of starting materials. The tolerance of radical reactions to various functional groups makes this a robust method for the synthesis of complex heterocyclic structures. beilstein-journals.org
Metal-Catalyzed Intramolecular Annulations (e.g., Pd-catalyzed [4+2] Annulation)
Metal-catalyzed annulations have emerged as powerful and efficient methods for the construction of heterocyclic rings. mdpi.com Palladium-catalyzed [4+2] annulation reactions, in particular, have been successfully employed for the synthesis of piperidine derivatives. nih.gov
These reactions involve the coupling of a 1,3-diene equivalent with a dienophile in the presence of a palladium catalyst to form a six-membered ring. The use of chiral ligands in these catalytic systems can enable the asymmetric synthesis of piperidines with high enantioselectivity. This approach offers a convergent and atom-economical route to highly functionalized piperidine scaffolds. rsc.org The versatility of this method allows for the incorporation of a wide range of substituents, making it a valuable tool in the synthesis of diverse libraries of piperidine-based compounds for drug discovery.
Fluorination-Based Approaches
Direct fluorination strategies provide a direct route to introduce the fluorine atom onto a pre-formed piperidine ring or a suitable precursor. Nucleophilic fluorination is a common and effective method for this transformation.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion source. ucla.edu Common fluorinating agents include alkali metal fluorides, such as potassium fluoride, and various amine-hydrofluoric acid complexes like triethylamine (B128534) trihydrofluoride (Et3N·3HF). cas.cn The choice of fluorinating agent and reaction conditions is crucial to achieve high yields and minimize side reactions, such as elimination.
In the context of synthesizing 4-benzyl-4-fluoropiperidine, a suitable precursor would be a piperidine derivative with a good leaving group, such as a tosylate or mesylate, at the 4-position. The nucleophilic substitution of this leaving group with a fluoride source would then yield the desired fluorinated product. The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the fluoride source. For instance, the use of tetrabutylammonium (B224687) fluoride (TBAF) complexes can offer tunable nucleophilicity. cas.cn Recent advances in this area have also focused on the development of new fluorinating reagents, such as PhenoFluor and PyFluor, which offer improved reactivity and selectivity. ucla.educas.cn
Table 2: Common Nucleophilic Fluorinating Agents
| Reagent | Formula | Characteristics |
| Potassium Fluoride | KF | Common, inexpensive fluoride source. |
| Triethylamine Trihydrofluoride | Et3N·3HF | A more soluble and less hazardous source of fluoride. |
| Tetrabutylammonium Fluoride | (C4H9)4NF | Highly soluble, often used in anhydrous conditions. |
| Selectfluor | F-TEDA-BF4 | An electrophilic fluorinating agent, but can be used in reactions where a fluoride ion is generated in situ. organic-chemistry.org |
| Deoxo-Fluor | (CH3OCH2CH2)2NSF3 | A deoxofluorinating agent for converting alcohols to fluorides. organic-chemistry.org |
Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules, including heterocyclic systems like piperidine. wikipedia.org This approach utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic. wikipedia.orgrsc.org Among the most common and effective reagents for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor™. beilstein-journals.orgnumberanalytics.com
The general mechanism of electrophilic fluorination is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. wikipedia.org For the synthesis of 4-fluoro-piperidine derivatives, the strategy typically involves the fluorination of a pre-functionalized piperidine precursor, such as an enamine or an enolate derived from a piperidone. A gold-catalyzed hydroamination of an aminoalkyne followed by electrophilic trapping of the resulting cyclic enamine with Selectfluor has been reported for the synthesis of 3-fluoropiperidines, a strategy that could be adapted for 4-fluoro analogues. beilstein-journals.org
The reaction involves the attack of an electron-rich carbon center on the electrophilic fluorine atom of the N-F reagent. researchgate.net The choice of substrate is critical; for instance, the fluorination of an N-protected piperidine enamine can provide access to the desired α-fluorinated amine derivative. The reaction conditions, including the solvent and temperature, must be carefully optimized to achieve high yields and selectivity, minimizing potential side reactions. nih.gov A key advantage of electrophilic fluorination is its applicability to complex molecules under relatively mild conditions. numberanalytics.com
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly effective, stable, commercially available solid. numberanalytics.com |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used for fluorinating a wide range of nucleophiles. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent. wikipedia.org |
Deoxofluorination of Hydroxypiperidines
An alternative and highly effective strategy for introducing a fluorine atom is the deoxofluorination of a corresponding hydroxyl-substituted precursor. This method is particularly well-suited for the synthesis of 4-benzyl-4-fluoropiperidine, as the requisite precursor, 4-benzyl-4-hydroxypiperidine (B46229), is readily accessible. Deoxofluorination reagents replace a hydroxyl group with a fluorine atom.
One of the most widely used reagents for this transformation is diethylaminosulfur trifluoride (DAST). However, newer reagents have been developed to overcome some of the limitations and hazards associated with DAST, such as thermal instability. wvu.edu The mechanism of deoxofluorination typically involves the activation of the alcohol by the fluorinating agent to form a good leaving group, which is subsequently displaced by a fluoride ion. For tertiary alcohols, such as 4-benzyl-4-hydroxypiperidine, the reaction likely proceeds through an SN1-type mechanism involving a carbocation intermediate. This can sometimes lead to rearrangement or elimination byproducts, necessitating careful control of reaction conditions. nih.govnih.gov
Recent advances have described acid-mediated deoxyfluorination of tertiary alcohols using potassium bifluoride in the presence of a strong acid like methanesulfonic acid, offering a potentially milder alternative to traditional sulfur trifluoride reagents. researchgate.net Another innovative approach involves a light-mediated formal radical deoxyfluorination, which proceeds through the single-electron oxidation of an oxalate (B1200264) precursor derived from the tertiary alcohol. nih.gov This method demonstrates good functional group tolerance. nih.gov The application of these methods to N-protected 4-benzyl-4-hydroxypiperidine would directly yield the N-protected 4-benzyl-4-fluoropiperidine core.
Table 2: Selected Deoxofluorination Reagents for Alcohols
| Reagent | Acronym | Typical Substrates | Key Considerations |
| Diethylaminosulfur Trifluoride | DAST | Primary, secondary, and tertiary alcohols. wvu.edu | Thermally unstable; can lead to elimination side products. wvu.edu |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Primary, secondary, and tertiary alcohols. | More thermally stable than DAST. |
| Potassium Bifluoride / Methanesulfonic Acid | KHF₂ / MsOH | Tertiary alcohols. researchgate.net | Acid-mediated, avoids traditional sulfur-based reagents. researchgate.net |
Synthesis of the 4-Benzyl Moiety
Mannich Reaction in Piperidine Synthesis (with implications for benzyl incorporation)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, which forms a β-amino carbonyl compound known as a Mannich base. jofamericanscience.orgijpsr.com This reaction is a cornerstone in the synthesis of piperidin-4-ones. ijpsr.comchemrevlett.com In the classical approach to 2,6-disubstituted piperidin-4-ones, an aromatic aldehyde, a ketone (like ethyl methyl ketone), and an amine (like ammonium (B1175870) acetate) are condensed. ijpsr.comchemrevlett.com
For the incorporation of a benzyl group, a modified approach is necessary. A three-component vinylogous Mannich reaction has been developed that allows for the stereoselective synthesis of multi-substituted piperidines. scispace.comrsc.orgrsc.org In this strategy, a chiral amine, such as α-methyl benzylamine (B48309), can be used to control the stereochemistry of the resulting piperidine ring. rsc.orgrsc.org While this directly incorporates a benzylamine-derived group on the nitrogen, subsequent synthetic manipulations could potentially transfer a benzyl group to the C4 position. A more direct implication for benzyl incorporation at C4 would involve using a substrate in the Mannich reaction that already contains the benzyl moiety or can be easily converted to it. For instance, a decarboxylative Mannich reaction sequence has been used as a key step in piperidine synthesis. whiterose.ac.uk Furthermore, multicomponent double Mannich reactions have been shown to form benzofuran-fused piperidines, demonstrating the reaction's versatility in constructing complex heterocyclic systems. nih.gov
Reaction of Benzyl Magnesium Chloride with Piperidones
A direct and efficient method for installing a benzyl group at the C4 position involves the Grignard reaction. Specifically, the reaction of benzyl magnesium chloride (or bromide) with a suitably N-protected 4-piperidone (B1582916) derivative yields the corresponding 4-benzyl-4-hydroxypiperidine intermediate. prepchem.comgoogle.com
This reaction proceeds via the nucleophilic addition of the benzyl Grignard reagent to the carbonyl carbon of the piperidone. The piperidine nitrogen must be protected, often with a benzyl group (which can be later removed) or a Boc group, to prevent it from reacting with the Grignard reagent. For example, the addition of benzyl bromide to a mixture of magnesium in diethyl ether prepares the Grignard reagent, which is then reacted with 1-benzyl-4-piperidone. prepchem.com The resulting organometallic complex is subsequently hydrolyzed with an aqueous solution of ammonium chloride to afford 1,4-dibenzyl-4-hydroxypiperidine. prepchem.comgoogle.com This intermediate is pivotal, as it serves as the direct precursor for deoxofluorination to introduce the fluorine atom at the C4 position.
Catalytic Hydrogenation of 4-Benzylpyridine (B57826)
Catalytic hydrogenation is a widely used and robust method for the synthesis of piperidines from their corresponding pyridine precursors. wikipedia.orgchemicalbook.com The synthesis of 4-benzylpiperidine (B145979) via the catalytic hydrogenation of 4-benzylpyridine is a well-established and industrially feasible process. researchgate.netd-nb.info This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.
The reaction is typically carried out under pressure with heterogeneous catalysts. researchgate.netresearchgate.net A variety of noble metal catalysts supported on carbon are effective, including rhodium (Rh/C), palladium (Pd/C), and platinum (Pt/C). researchgate.net Rhodium on carbon has been reported to give excellent results. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity, particularly in preventing over-reduction of the benzyl group's aromatic ring. researchgate.net The process can be conducted using either homogeneous or heterogeneous catalysts, though heterogeneous catalysts are often preferred for their ease of separation and recycling. ethz.chrsc.orgresearchgate.net This route provides 4-benzylpiperidine, which would then require further functionalization at the C4 position to introduce the fluorine atom, a more challenging prospect on an unactivated carbon. However, it is a primary route to the core 4-benzylpiperidine scaffold.
Table 3: Catalysts for the Hydrogenation of 4-Benzylpyridine
| Catalyst | Support | Typical Conditions | Outcome | Reference |
| Rhodium | Carbon (Rh/C) | H₂ gas, various solvents | High activity and conversion | researchgate.net |
| Palladium | Carbon (Pd/C) | H₂ gas, EtOAc | High conversion and selectivity | d-nb.info |
| Platinum | Carbon (Pt/C) | H₂ gas, various solvents | High activity | researchgate.net |
| Platinum(IV) oxide | None (PtO₂) | H₂ gas, acetic acid, 50-70 bar | Effective for various substituted pyridines | asianpubs.org |
Integrated Synthetic Strategies for 4-Benzyl-4-fluoropiperidine Hydrochloride
The synthesis of the final target compound, this compound, requires a multi-step approach that logically combines the methodologies for introducing the benzyl and fluoro substituents. A convergent and efficient strategy is paramount.
One of the most logical integrated pathways commences with an N-protected 4-piperidone. A common choice for the protecting group is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
Proposed Synthetic Pathway:
Grignard Addition: N-Boc-4-piperidone is treated with benzyl magnesium chloride. This reaction forms the key intermediate, N-Boc-4-benzyl-4-hydroxypiperidine, directly establishing the carbon skeleton of the target molecule.
Deoxofluorination: The tertiary alcohol of N-Boc-4-benzyl-4-hydroxypiperidine is then subjected to deoxofluorination. A reagent such as Deoxo-Fluor® or an acid-mediated protocol with KHF₂ could be employed to replace the hydroxyl group with fluorine, yielding N-Boc-4-benzyl-4-fluoropiperidine.
Deprotection and Salt Formation: In the final step, the Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid (e.g., HCl in dioxane or ethanol) simultaneously cleaves the Boc group and forms the desired this compound salt, which can often be isolated as a stable crystalline solid.
This integrated strategy is highly efficient as it builds the required C4-disubstituted pattern early in the synthesis and utilizes a reliable deoxofluorination reaction to install the fluorine atom. The final deprotection and salt formation is typically a clean and high-yielding step.
Multi-step Sequences and Optimization
The synthesis of this compound typically involves a multi-step sequence, often starting from readily available piperidine precursors. A common strategy involves the synthesis of a key intermediate, N-benzyl-4-piperidone, which can then be subjected to fluorination and subsequent modifications.
One reported multi-step synthesis of N-benzyl-4-piperidone starts from 4-piperidone monohydrate hydrochloride. chemicalbook.com The process involves reacting it with benzyl bromide in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the N-benzylation. chemicalbook.com Optimization of this step would involve screening different bases, solvents, and temperature profiles to maximize the yield and purity of the N-benzyl-4-piperidone intermediate.
Another approach to N-benzyl-4-piperidone utilizes benzylamine and methyl acrylate (B77674) as starting materials. chemicalbook.com This sequence involves a 1,4-addition, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.comgoogle.com A one-pot method based on this has been developed to simplify the production process, improve yield, and reduce costs. google.com
A further multi-step route has been developed for the synthesis of N-benzyl-4-piperidinecarboxaldehyde, another potential precursor. google.com This pathway begins with 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation with benzyl bromide, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction to the aldehyde. google.com Optimization of such a sequence involves careful selection of reagents and conditions for each step to ensure high conversion and minimize side reactions. For instance, in the N-alkylation of methyl 4-piperidinecarboxylate hydrochloride, the molar ratio of benzyl bromide and the base (e.g., triethylamine) and the reaction time are critical parameters to optimize. google.com
| Starting Materials | Key Intermediates | Number of Steps | Key Reactions | Ref. |
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | N-Benzyl-4-piperidone | 2 | N-benzylation | chemicalbook.com |
| Benzylamine, Methyl acrylate | N,N-bis(β-propionate methyl ester) benzylamine | 3+ | 1,4-addition, Dieckmann condensation, Hydrolysis/Decarboxylation | chemicalbook.comgoogle.com |
| 4-Piperidinecarboxylic acid, Benzyl bromide | N-benzyl-4-piperidinecarboxaldehyde | 6 | Esterification, N-alkylation, Hydrolysis, Acylation, Dehydration, Reduction | google.com |
Stereoselective Control and Diastereomeric Ratios
The introduction of a fluorine atom at the 4-position of a 4-benzylpiperidine creates a stereocenter. Controlling the stereochemistry at this position is crucial, as different stereoisomers can exhibit distinct biological activities. Several strategies have been developed for the stereocontrolled synthesis of fluorinated piperidines.
One powerful method is the dearomatization–hydrogenation of fluoropyridine precursors. nih.govresearchgate.net This approach can lead to the formation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govresearchgate.net For example, a rhodium-catalyzed process involving pyridine dearomatization followed by hydrogenation has been shown to be effective. nih.gov Similarly, palladium-catalyzed hydrogenation of fluoropyridines offers a robust method for producing cis-selective products. nih.govacs.org In one instance, the hydrogenation of a 2-phenylacetamide-substituted fluoropyridine resulted in only two diastereomers with a cis-configuration in a 71:29 ratio. nih.govacs.org
Another strategy for achieving stereocontrol is through the use of chiral auxiliaries. An oxazolidine-substituted pyridine can be hydrogenated diastereoselectively, and subsequent cleavage of the auxiliary can yield an enantioenriched fluorinated piperidine. nih.govacs.org
The stereoselective synthesis of substituted piperidines can also be achieved through methods like aza-Prins cyclization, which can produce cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org While not a direct fluorination method, such approaches to controlling stereochemistry in the piperidine ring are relevant. In the context of 4-benzyl-4-fluoropiperidine, a key challenge would be the stereoselective introduction of the fluorine atom onto a pre-existing N-benzyl-4-piperidone or a related precursor. Electrophilic fluorinating agents could be employed, and the facial selectivity of the attack could be influenced by the conformation of the piperidine ring and the directing effects of the N-benzyl group.
For instance, in the synthesis of a 3-fluoro substituted 1,4-dihydropyridine, high stereocontrol was achieved, resulting in a 90:10 diastereomeric ratio (dr). nih.govrsc.org This demonstrates that high levels of diastereoselectivity are attainable in the synthesis of fluorinated heterocyclic systems.
| Method | Key Features | Achieved Selectivity | Ref. |
| Dearomatization-Hydrogenation | Rhodium or Palladium catalysis on fluoropyridines | Highly cis-diastereoselective | nih.govresearchgate.netnih.govacs.org |
| Chiral Auxiliaries | Use of removable oxazolidine (B1195125) auxiliary | 95:5 enantiomeric ratio (e.r.) after auxiliary cleavage | nih.govacs.org |
| Nucleophilic Dearomatisation | Addition of nucleophiles to activated pyridinium (B92312) salts | 90:10 diastereomeric ratio (dr) for a 3-fluoro-1,4-DHP | nih.govrsc.org |
Preparation of Hydrochloride Salts
The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling of basic compounds like piperidines. ontosight.ai
A common method for preparing hydrochloride salts of amines is to treat a solution of the free base with hydrogen chloride. The hydrogen chloride can be introduced in various forms. One approach involves bubbling hydrogen chloride gas directly into a solution of the piperidine derivative dissolved in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727). google.com Following the introduction of the gas, the solvent can be removed, and the resulting solid can be purified by techniques like trituration with a solvent such as acetone (B3395972) to afford the final hydrochloride salt. google.com
Alternatively, a solution of hydrogen chloride in an organic solvent can be used. For example, an excess of a solution of HCl in ethanol (B145695) or methanol can be added to the free base. echemi.com This method avoids the handling of gaseous HCl. The hydrochloride salt often precipitates from the solution, especially upon cooling, and can then be collected by filtration. researchgate.net The choice of solvent is important to ensure good solubility of the free base and poor solubility of the resulting salt, thus maximizing the yield of the precipitation.
The general procedure for the preparation of a piperidine hydrochloride salt can be summarized as follows:
Dissolve the purified piperidine free base in an appropriate anhydrous solvent (e.g., ethanol, methanol, diethyl ether, or dichloromethane).
Add a source of hydrogen chloride (e.g., HCl gas or a saturated solution of HCl in an organic solvent) to the solution, often with stirring and cooling.
Allow the hydrochloride salt to precipitate. This may be facilitated by cooling the mixture in an ice bath.
Collect the precipitated solid by suction filtration.
Wash the solid with a cold, anhydrous solvent to remove any unreacted starting material or impurities.
Dry the resulting hydrochloride salt under vacuum.
This process is generally high-yielding and provides a crystalline solid that is more stable and easier to handle than the free base.
Green Chemistry Principles in Fluorinated Piperidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce waste, improve energy efficiency, and use less hazardous materials. dovepress.comnumberanalytics.com Several strategies are being explored to make the synthesis of fluorinated piperidines more environmentally benign.
Catalytic Hydrogenation: The reduction of pyridines to piperidines is a key transformation. wikipedia.org Using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere is a greener alternative to stoichiometric reducing agents like sodium in ethanol, which is wasteful. numberanalytics.comsciencemadness.org Catalytic hydrogenation is atom-economical and the catalyst can often be recovered and reused. numberanalytics.com
Alternative Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Supercritical carbon dioxide (scCO₂) has emerged as a green solvent for the selective hydrogenation of fluorinated arenes. d-nb.info Its use, in combination with specific catalysts, can favor the desired hydrogenation over the competing hydrodefluorination, improving selectivity. d-nb.info Water has also been explored as a solvent in some stereoselective syntheses of piperidines.
Microwave-Assisted Synthesis: Microwave irradiation has been utilized as an energy-efficient technique for synthesizing fluorinated heterocycles. benthamdirect.com It offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and better control over the reaction temperature, which can minimize the formation of side products. benthamdirect.com
Atom Economy: The development of reactions that are highly atom-economical is a core principle of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. For example, catalytic C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. dovepress.com
By incorporating these green chemistry principles, the synthesis of this compound and other valuable fluorinated piperidines can be made more sustainable and efficient.
| Green Chemistry Principle | Application in Fluorinated Piperidine Synthesis | Benefits | Ref. |
| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C, PtO₂) for hydrogenation of fluoropyridines. | High atom economy, catalyst recyclability, avoidance of stoichiometric reagents. | numberanalytics.comsciencemadness.org |
| Alternative Solvents | Use of supercritical CO₂ for selective hydrogenation. | Reduced hydrodefluorination, use of a non-toxic and recyclable solvent. | d-nb.info |
| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times, higher yields, better temperature control. | benthamdirect.com |
| Process Intensification | Continuous flow chemistry. | Safer handling of hazardous reagents, in-line purification, potential for multi-step sequences. | vapourtec.comrsc.org |
| Atom Economy | Direct C-H fluorination strategies. | Avoidance of pre-functionalized substrates, reduced waste. | dovepress.com |
Advanced Characterization and Analytical Elucidation
Spectroscopic Techniques
Spectroscopic analysis is fundamental to the elucidation of the molecular structure of 4-Benzyl-4-fluoropiperidine (B13278625) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups present in the molecule.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the number and types of atoms, how they are connected, and their spatial relationships.
The ¹H NMR spectrum of 4-Benzyl-4-fluoropiperidine hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The presence of the electron-withdrawing fluorine atom and the positively charged nitrogen (in the hydrochloride form) will cause downfield shifts for nearby protons.
The aromatic protons of the benzyl (B1604629) group are anticipated to appear in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely resonate as a singlet or a multiplet around δ 2.8-3.2 ppm. The piperidine (B6355638) ring protons are expected to show complex multiplets due to their diastereotopic nature and coupling with each other and the fluorine atom. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will be shifted downfield due to the inductive effect of the protonated nitrogen, likely appearing in the range of δ 3.0-3.5 ppm. The protons on the carbons adjacent to the fluorinated carbon (H-3 and H-5) would also be influenced by the fluorine, with their chemical shifts expected in the δ 2.0-2.5 ppm region. The coupling between the fluorine atom and the adjacent protons (²JHF and ³JHF) would result in further splitting of these signals, providing valuable structural information.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | m |
| Piperidine (H-2, H-6) | 3.0 - 3.5 | m |
| Benzylic (CH₂) | 2.8 - 3.2 | s or m |
| Piperidine (H-3, H-5) | 2.0 - 2.5 | m |
Note: Predicted values are based on analogous compounds and known substituent effects. m = multiplet, s = singlet.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most notable feature in the ¹³C NMR spectrum would be the signal for the carbon atom bonded to the fluorine (C-4). This signal is expected to be a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 200-300 Hz. The chemical shift of this carbon would also be significantly shifted downfield due to the high electronegativity of fluorine.
The aromatic carbons of the benzyl group are expected to resonate in the typical aromatic region of δ 125-140 ppm. The benzylic carbon signal would likely appear around δ 40-45 ppm. The piperidine ring carbons (C-2, C-6 and C-3, C-5) will also exhibit distinct signals, with C-2 and C-6 appearing further downfield due to the influence of the protonated nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| Aromatic (C₆H₅) | 125 - 140 | - |
| Piperidine (C-4) | 90 - 95 | ¹JCF ≈ 200-300 |
| Piperidine (C-2, C-6) | 50 - 55 | ³JCF may be observed |
| Benzylic (CH₂) | 40 - 45 | ³JCF may be observed |
| Piperidine (C-3, C-5) | 30 - 35 | ²JCF may be observed |
Note: Predicted values are based on analogous compounds and known substituent effects.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete assignment of the ¹H and ¹³C NMR spectra and for elucidating the conformational details of the piperidine ring.
COSY: A COSY experiment would reveal the proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine and benzyl moieties.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be particularly useful for confirming the assignment of quaternary carbons and for establishing the connectivity between the benzyl group and the piperidine ring.
Conformational studies of piperidine rings are often complex. The piperidine ring in this compound is expected to adopt a chair conformation. The orientation of the benzyl and fluoro substituents (axial or equatorial) would have a significant impact on the chemical shifts and coupling constants of the ring protons, which could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy).
The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. For this compound, which is a salt, polar solvents like deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) would be required for dissolution. In these protic solvents, hydrogen bonding interactions with the N-H proton and the fluoride (B91410) ion can lead to changes in the electronic environment and, consequently, the chemical shifts of nearby nuclei. Comparing the spectra recorded in different deuterated solvents can provide insights into these intermolecular interactions. For instance, the chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.
A broad absorption band in the region of 2500-3000 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary ammonium (B1175870) salt. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected to show absorptions in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-F stretching vibration is anticipated in the region of 1000-1100 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 2500 - 3000 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1100 |
Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry (MS) (e.g., GC-MS for derivatized forms)
Mass spectrometry is a critical technique for the structural elucidation and identification of 4-benzyl-4-fluoropiperidine. When analyzed via mass spectrometry, the compound's structure can be confirmed through its molecular ion peak and characteristic fragmentation patterns. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily formed. Public database predictions suggest the monoisotopic mass of the free base is 193.12668 Da, leading to an expected [M+H]⁺ ion at an m/z of approximately 194.134. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. However, due to the polarity of the secondary amine in the piperidine ring, derivatization is typically required to enhance volatility and improve chromatographic peak shape for GC-MS analysis. Following derivatization (discussed in section 3.3), the resulting derivative is amenable to GC-MS analysis, where electron ionization (EI) is commonly employed.
The EI mass spectrum of derivatized 4-benzyl-4-fluoropiperidine would be expected to exhibit several key fragments. The fragmentation of the molecular ion is generally an energetically unstable process, leading to the formation of smaller, more stable charged fragments. ed.ac.uk A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This fragment is often the base peak or a very prominent peak in the mass spectra of such compounds. labinsights.nl
Further fragmentation would involve the piperidine ring. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. whiterose.ac.uk This could lead to the loss of various fragments from the piperidine ring, resulting in a complex but interpretable fragmentation pattern that can be used to confirm the core structure. The presence of the fluorine atom at a quaternary carbon provides stability and its influence on the fragmentation pattern would be a key feature in spectral interpretation.
Table 1: Predicted Mass Spectrometry Data for 4-Benzyl-4-fluoropiperidine (Free Base) Data sourced from computational predictions. researchgate.net
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 194.13396 |
| [M+Na]⁺ | 216.11590 |
| [M]⁺ | 193.12613 |
| [M+NH₄]⁺ | 211.16050 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive analytical method for determining the three-dimensional structure of a crystalline solid at the atomic level. While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from extensive studies on related piperidine derivatives. ed.ac.ukresearchgate.net This technique would provide unequivocal proof of the compound's constitution, configuration, and conformation.
For this compound, a single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. nih.gov The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for six-membered heterocyclic rings like piperidine and cyclohexane. ed.ac.uknih.gov In the hydrochloride salt, the piperidine nitrogen would be protonated, forming a piperidinium (B107235) cation, which engages in hydrogen bonding with the chloride anion. researchgate.net
A key structural aspect to be determined would be the orientation of the substituents at the C4 position. In the chair conformation, substituents can occupy either axial or equatorial positions. X-ray crystallography would unambiguously determine the positions of the benzyl and fluorine groups. The analysis of crystal structures of similarly substituted piperidines often shows bulky substituents preferentially occupying the more sterically favorable equatorial position to minimize non-bonded interactions. nih.govnih.gov
Furthermore, if chiral centers were present, X-ray crystallography using anomalous dispersion would be the gold standard for determining the absolute stereochemistry. For achiral 4-benzyl-4-fluoropiperidine, the technique would confirm the relative arrangement of the atoms and provide detailed insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. mdpi.com These interactions are crucial for understanding the solid-state properties of the compound.
Derivatization Strategies for Analytical Purposes
Chemical derivatization is a frequently employed strategy to modify an analyte's chemical structure to make it more suitable for a specific analytical technique, particularly Gas Chromatography (GC). sigmaaldrich.comphenomenex.com For 4-benzyl-4-fluoropiperidine, the secondary amine within the piperidine ring contains an "active" hydrogen, which can lead to poor chromatographic performance, such as peak tailing and reduced detector response, due to its polarity and potential for adsorption on the GC column. jfda-online.com Derivatization replaces this active hydrogen with a less polar, non-bonding group, thereby increasing the analyte's volatility and thermal stability. labinsights.nlnih.gov
The two most common derivatization strategies for primary and secondary amines for GC-MS analysis are acylation and silylation. nih.govresearchgate.net
Acylation: This involves the reaction of the amine with an acylating agent, typically a fluorinated anhydride (B1165640) or acid chloride, to form a stable amide derivative. labinsights.nl Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used. jfda-online.com These reagents react rapidly with the amine group to produce highly volatile and thermally stable fluoroacyl derivatives. jfda-online.com The introduction of fluorine atoms also enhances sensitivity for detection by electron capture detection (ECD) and can produce characteristic mass spectral fragments. jfda-online.com
Silylation: This is another prevalent technique where a silylating reagent replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines. sigmaaldrich.com The resulting TMS derivatives are significantly less polar and more volatile than the parent compound, making them ideal for GC-MS analysis. phenomenex.com
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and time) must be optimized to ensure the reaction goes to completion and to avoid the formation of unwanted byproducts. sigmaaldrich.com Successful derivatization allows for robust and reproducible quantification and identification of 4-benzyl-4-fluoropiperidine in complex matrices.
Table 2: Common Derivatization Strategies for Secondary Amines for GC-MS Analysis
| Strategy | Common Reagents | Derivative Formed | Advantages |
| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) | Fluoroacyl amide | Increases volatility and thermal stability; enhances detector sensitivity (ECD); stable derivatives. labinsights.nljfda-online.com |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) amine | Increases volatility and reduces polarity; effective for various polar functional groups; volatile byproducts. sigmaaldrich.comphenomenex.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of 4-Benzyl-4-fluoropiperidine (B13278625) hydrochloride. These methods are instrumental in predicting molecular geometry, orbital energies, and electrostatic potential, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Benzyl-4-fluoropiperidine hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Computational studies on analogous N-benzylpiperidine structures have demonstrated the utility of DFT in achieving optimized geometrical parameters that are in good agreement with experimental data. nih.gov For this compound, these calculations would confirm the chair conformation of the piperidine (B6355638) ring as the most stable form.
Table 1: Predicted Geometrical Parameters for a Representative N-Benzylpiperidine Moiety using DFT
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (ring) | ~1.46 Å |
| C-C Bond Length (ring) | ~1.53 Å |
| C-N-C Bond Angle | ~112° |
| C-C-N Bond Angle | ~110° |
Note: This data is representative of N-benzylpiperidine systems and serves as an illustrative example.
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap indicates higher chemical reactivity and a greater ease of electronic excitation.
For molecules containing benzyl (B1604629) and piperidine moieties, the HOMO is typically localized on the electron-rich aromatic ring, indicating its role as the primary electron donor. The LUMO, conversely, represents the electron-accepting region. Analysis of the frontier orbitals for this compound would provide insights into its charge transfer characteristics and reactive sites.
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative for a substituted piperidine derivative and may vary for the specific title compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the MEP map would show a negative potential around the fluorine atom and the π-system of the benzyl group, indicating these as sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms, particularly the one attached to the protonated nitrogen, would exhibit a positive potential, highlighting them as sites for nucleophilic interaction.
Conformational Analysis
Theoretical Basis of Axial Fluorine Preference in Piperidines
In substituted cyclohexanes, substituents typically prefer the equatorial position to minimize steric hindrance. However, in many fluorinated piperidines, the fluorine atom shows a preference for the axial position, a phenomenon that has been a subject of extensive theoretical investigation. This preference is particularly pronounced when the piperidine nitrogen is protonated, as is the case in this compound.
Computational studies on various fluorinated piperidinium (B107235) salts have consistently shown that the conformer with the axial fluorine is energetically more stable than the equatorial conformer. The free enthalpy difference can favor the axial orientation, suggesting a strong intrinsic preference.
Interactions Governing Conformational Landscape (Charge-Dipole, Hyperconjugation, Steric Effects)
Several electronic and steric interactions collectively determine the conformational preference of the fluorine atom in this compound.
Charge-Dipole Interactions : In the protonated form of the molecule, a significant electrostatic attraction exists between the positively charged nitrogen (N+) and the electronegative fluorine atom. This interaction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the axial hydrogen on the nitrogen, forming a stabilizing F···H-N+ interaction. This charge-dipole interaction is considered a dominant factor in stabilizing the axial conformation.
Hyperconjugation : Hyperconjugative interactions also play a crucial role. Specifically, the delocalization of electron density from the axial C-H bonds anti-periplanar to the C-F bond into the low-lying antibonding σ* orbital of the C-F bond (σC-H → σC-F) contributes to the stability of the axial conformer. Similarly, interactions involving the σ orbital of the C-N bond can also be significant.
Table 3: Summary of Interactions and Their Influence on Fluorine Conformation
| Interaction | Favored Position for Fluorine | Rationale |
|---|---|---|
| Charge-Dipole (N+-H···F) | Axial | Maximizes electrostatic attraction between the positively charged nitrogen and the electronegative fluorine. |
| Hyperconjugation (σC-H → σ*C-F) | Axial | Favorable orbital overlap between anti-periplanar C-H bonds and the C-F antibonding orbital. |
Influence of Solvation and Solvent Polarity on Conformation
The conformation of a molecule, particularly one with flexible moieties like this compound, is significantly influenced by its surrounding solvent environment. While direct computational studies on the solvation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 4-benzyl-4-hydroxypiperidines.
Research on these related piperidine derivatives has demonstrated that changes in solvent polarity can lead to appreciable alterations in the chemical shifts of various protons, as observed through Nuclear Magnetic Resonance (NMR) spectroscopy. These shifts are indicative of changes in the molecule's conformation. For instance, in a study comparing the effects of deuterated chloroform (B151607) (CDCl₃), benzene (B151609) (C₆D₆), and dimethyl sulfoxide (B87167) (DMSO-d₆), it was observed that polar aprotic solvents like DMSO could form intermolecular hydrogen bonds with solute molecules. This interaction can relieve steric strain, such as syn-1,3-diaxial interactions, leading to conformational adjustments.
For this compound, it can be hypothesized that in polar protic solvents, the piperidine nitrogen (in its protonated, hydrochloride form) would be strongly solvated. In polar aprotic solvents, the fluorine and the aromatic ring could engage in dipole-dipole and other non-covalent interactions. These solvent-solute interactions would likely influence the torsional angles of the benzyl group and the puckering of the piperidine ring. Molecular dynamics simulations in explicit solvent models would be a valuable tool to further elucidate the specific conformational preferences of this compound in various solvents. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and interactions of a small molecule within the active site of a biological target. While specific docking studies for this compound are not widely published, the broader class of N-benzylpiperidine derivatives has been the subject of numerous such investigations, providing a framework for understanding its potential binding modes. nih.govnih.govnih.govnih.gov
Docking studies on N-benzylpiperidine derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed key binding site interactions. nih.govnih.gov Typically, the protonated piperidine nitrogen forms a crucial salt bridge or hydrogen bond with acidic residues in the active site, such as aspartate or glutamate. nih.govnih.gov The benzyl group often engages in hydrophobic interactions, including π-π stacking with aromatic residues like tryptophan or tyrosine, within a hydrophobic pocket of the binding site. nih.gov
In silico Prediction of Molecular Properties
In the early stages of drug discovery, in silico methods are extensively used to predict the physicochemical and pharmacokinetic properties of compounds, helping to prioritize candidates for synthesis and further testing. For this compound, a number of key molecular properties can be predicted using various computational models. It is important to note that these are theoretical predictions and may differ from experimental values.
Quantitative Structure-Activity Relationship (QSAR) studies on related piperidine derivatives have shown that molecular descriptors such as van der Waals volume, topochemical indices, and electronic parameters can be correlated with biological activity. nih.govnih.gov These models underscore the importance of molecular size, shape, and electronic distribution in determining the behavior of these compounds.
Below is a table of some predicted molecular properties for 4-Benzyl-4-fluoropiperidine, the free base of the hydrochloride salt.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 193.26 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 193.126678 g/mol |
| Topological Polar Surface Area | 12.5 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 171 |
These predicted properties provide a preliminary assessment of the compound's characteristics. For example, the XLogP3 value suggests a moderate level of lipophilicity, which is often a desirable trait for drug candidates. The low topological polar surface area is indicative of good potential for blood-brain barrier penetration.
Role in Advanced Chemical Synthesis and Pre Clinical Research
As a Chemical Building Block for Complex Molecular Architectures
The 4-benzyl-4-fluoropiperidine (B13278625) scaffold serves as a valuable starting material for the construction of more complex and functionally diverse molecules. Its inherent structural features, including the secondary amine of the piperidine (B6355638) ring and the potential for substitution on the benzyl (B1604629) group, provide multiple points for chemical modification. Synthetic chemists utilize this building block in multi-step synthetic sequences to generate novel compounds with potential applications in various fields of chemical and pharmaceutical research.
The piperidine moiety is a prevalent N-heterocyclic ring system found in a vast number of bioactive natural products and marketed drugs. The strategic incorporation of a fluorine atom at the 4-position, alongside a benzyl group, creates a unique chemical entity that can be elaborated upon to access novel chemical space. The synthesis of derivatives often involves N-alkylation or N-acylation of the piperidine nitrogen, allowing for the introduction of a wide array of substituents. Furthermore, the benzyl group can be functionalized through aromatic substitution reactions, providing another avenue for diversification. While specific examples detailing the use of 4-benzyl-4-fluoropiperidine hydrochloride in the total synthesis of complex natural products are not extensively documented in publicly available literature, its utility as a foundational scaffold is recognized in the design of novel chemical entities.
Application in Medicinal Chemistry Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize various properties of a molecule. The this compound scaffold is a prime example of how this strategy is implemented to fine-tune the characteristics of potential drug molecules, excluding specific details on their efficacy or clinical outcomes.
Modulation of Basic Nitrogen pKa by Fluorine Substitution
The basicity of the piperidine nitrogen, as quantified by its pKa value, is a critical parameter in drug design, influencing factors such as solubility, receptor interaction, and off-target effects. The introduction of an electron-withdrawing fluorine atom at the 4-position of the piperidine ring has a notable impact on the pKa of the basic nitrogen. This effect is primarily due to the strong inductive effect of the fluorine atom, which withdraws electron density from the nitrogen, thereby reducing its basicity.
Impact of Fluorine on Conformational Rigidity and Molecular Recognition
The conformation of a molecule is intrinsically linked to its ability to bind to a biological target. The introduction of a fluorine atom can have a profound effect on the conformational preferences of the piperidine ring. In the case of 4-substituted piperidinium (B107235) salts, the presence of a polar substituent like fluorine can lead to a stabilization of the axial conformer upon protonation of the nitrogen. nih.gov This is due to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atom. nih.gov
This conformational biasing can be advantageous in drug design, as it can lock the molecule into a more bioactive conformation, leading to enhanced binding affinity for the target protein. The rigidification of the scaffold reduces the entropic penalty upon binding. The conformational behavior of fluorinated piperidines is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov Understanding and leveraging these effects is a key aspect of rational drug design.
Influence of Fluorine on Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and is not easily cleaved by metabolic enzymes, such as cytochrome P450s. nih.govmdpi.com By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic degradation of the molecule can be significantly slowed down. researchgate.net
Strategic Incorporation for Lipophilicity and Membrane Permeability Fine-Tuning
This increased lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to undesirable properties, such as increased metabolic clearance and off-target toxicity. Therefore, the strategic placement of fluorine, as seen in the 4-benzyl-4-fluoropiperidine scaffold, allows for the fine-tuning of lipophilicity to achieve an optimal balance for a given therapeutic target.
Derivatization for Scaffold Elaboration and Functionalization
The this compound scaffold is amenable to a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for screening and lead optimization. The secondary amine of the piperidine ring is a key handle for derivatization.
Common derivatization reactions include N-alkylation and N-acylation. nih.gov N-alkylation can be achieved by reacting the piperidine with various alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net This allows for the introduction of a wide range of substituents at the nitrogen atom, which can be used to modulate the compound's properties and explore the structure-activity relationships (SAR). N-acylation, using acyl chlorides or anhydrides, introduces an amide functionality, which can also significantly impact the biological activity and physicochemical properties of the resulting molecule.
Patent Landscape and Intellectual Property
Analysis of Patent Filings Related to 4-Benzylpiperidine (B145979) Derivatives
The patenting of 4-benzylpiperidine derivatives dates back several decades, with a significant focus on their potential therapeutic applications. An early example is U.S. Patent 3,462,444, which discloses a series of novel 4-benzylpiperidine derivatives with claimed analgesic and central nervous system depressant activities. google.com This patent highlights the foundational interest in this chemical class for its pharmacological potential. The claims in this patent are broad, covering a range of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings, including halogenated variations. google.com
Another relevant patent, U.S. Patent 3,161,644, describes 1-benzyl-4-substituted piperidines as useful intermediates in the synthesis of therapeutically active compounds. google.com This indicates that the value of the 4-benzylpiperidine core is not only in its final application but also as a crucial building block for more complex molecules.
More recent patent literature, such as European Patent EP 0 871 613 A1, continues to explore the therapeutic utility of benzylpiperidine derivatives, claiming their use in the control of psychotic disorders. google.com This demonstrates an enduring interest in this scaffold within the pharmaceutical industry, with ongoing efforts to discover new medical uses for this class of compounds.
The following table provides a summary of key patents related to 4-benzylpiperidine derivatives:
| Patent Number | Title | Key Application/Utility | Assignee |
| US 3,462,444 A | Novel 4-benzylpiperidine derivatives | Analgesic and CNS depressant activity | Arnold Heyworth Beckett |
| US 3,161,644 A | 1-benzyl-4-substituted piperidines | Intermediates for therapeutically active compounds | Research Laboratorium Dr. C. Janssen N.V. |
| EP 0 871 613 A1 | Benzyl piperidine derivatives as pharmaceutical agents | Control of psychotic disorders | F. Hoffmann-La Roche AG |
Patent Protection for 4-Fluoropiperidine (B2509456) Scaffolds
The introduction of a fluorine atom onto the piperidine ring, as seen in the 4-fluoropiperidine scaffold, represents a strategic modification aimed at modulating the physicochemical and pharmacological properties of a molecule. While patents may not always claim the scaffold in isolation, its importance is evident in patents for active pharmaceutical ingredients where this moiety is a key structural feature.
The patent protection for 4-fluoropiperidine scaffolds is often embedded within patents for larger, more complex molecules. The novelty and inventiveness in these patents frequently arise from the unique combination of the fluorinated piperidine ring with other chemical moieties to achieve a desired therapeutic effect. The synthesis of these fluorinated scaffolds can also be a key aspect of patentability, with novel and efficient synthetic routes being the subject of process patents.
For instance, the synthesis of fluorinated heterocyclic compounds, including piperidines, has been the subject of patent applications that claim specific methods of fluorination. These process patents are crucial for protecting the intellectual property associated with the efficient and scalable production of these valuable building blocks.
Overview of Claim Types in Relevant Patents
The patents covering 4-benzylpiperidine and 4-fluoropiperidine derivatives typically employ several types of claims to ensure comprehensive intellectual property protection. numberanalytics.comnumberanalytics.com These can be broadly categorized as follows:
Composition of Matter Claims: These are the most common and arguably the strongest type of claim in chemical patents. They claim the novel chemical entity itself. For example, a claim might read: "A compound of formula (I)..." followed by a generic structure that encompasses 4-benzyl-4-fluoropiperidine (B13278625) and its analogs. These claims protect the compound regardless of its method of preparation or use. spruson.com
Method of Use Claims: These claims protect the use of a compound for a specific purpose. For instance, a patent might claim: "A method of treating a central nervous system disorder comprising administering to a subject in need thereof a therapeutically effective amount of a compound of formula (I)...". This type of claim is crucial for protecting new medical applications of known compounds.
Process Claims (or Method of Manufacture Claims): These claims are directed to a specific method of synthesizing a compound. A process claim might detail the specific steps, reagents, and conditions required to produce 4-benzyl-4-fluoropiperidine hydrochloride. These claims are important for protecting novel, efficient, or otherwise advantageous synthetic routes.
An analysis of the patents related to 4-benzylpiperidine and similar structures reveals a strategic combination of these claim types to build a robust patent portfolio. The initial discovery of a novel compound is typically protected by composition of matter claims. As the therapeutic potential is explored, method of use claims are filed to protect specific medical indications. Finally, improvements in the manufacturing process can be protected by process claims.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-benzyl-4-fluoropiperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic fluorination of a pre-functionalized piperidine scaffold. For example, 4-benzylpiperidine can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous polar solvents (e.g., DMF or acetonitrile) under inert atmospheres . Post-fluorination, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether. Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting temperature (typically 80–120°C), and ensuring stoichiometric excess of the fluorinating agent to maximize yield.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and fluorinated piperidine ring (characteristic splitting from F-H coupling). F NMR (δ -180 to -220 ppm) verifies fluorine incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] at m/z 161.68) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the benzyl and fluorine substituents, though crystallization may require slow evaporation in ethanol/water mixtures .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under anhydrous conditions in amber glass vials at -20°C to prevent hydrolysis of the C-F bond. Desiccants (e.g., silica gel) and inert gas (N or Ar) purging minimize moisture and oxidative degradation . Periodic purity checks via HPLC (C18 column, acetonitrile/water + 0.1% TFA) are advised to monitor stability over time.
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound in receptor-binding assays?
- Methodology :
- Target Selection : Prioritize receptors where fluorinated piperidines are known modulators (e.g., sigma-1, dopamine D, or opioid receptors) .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled antagonists) in membrane preparations. Incubate the compound at varying concentrations (1 nM–10 µM) and quantify displacement using scintillation counting.
- Functional Assays : For GPCR targets, measure cAMP accumulation or calcium flux via fluorescence-based kits. Dose-response curves (IC/EC) and Hill slopes assess efficacy and cooperativity .
Q. How should researchers address contradictions in reported biological activities of structurally analogous piperidine derivatives?
- Methodology :
- Orthogonal Assays : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. CHO) and assay conditions (buffer pH, temperature).
- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism .
- Structural Probes : Compare X-ray or docking poses of analogs to identify critical binding interactions (e.g., fluorine’s role in hydrophobic vs. electrostatic contacts) .
Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of this compound?
- Methodology :
- QSAR Modeling : Train models using datasets of fluorinated piperidines to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol systems to estimate free energy barriers for membrane translocation.
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to map binding modes to target receptors. Focus on fluorine’s electrostatic potential and steric effects on ligand-receptor complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
